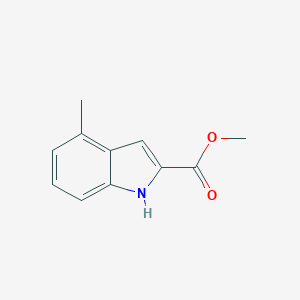

methyl 4-methyl-1H-indole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-4-3-5-9-8(7)6-10(12-9)11(13)14-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTOCKRAYJKZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405797 | |

| Record name | methyl 4-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136831-13-5 | |

| Record name | methyl 4-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-methyl-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of methyl 4-methyl-1H-indole-2-carboxylate experimental procedure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the experimental procedure for the synthesis of methyl 4-methyl-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on the well-established Fischer indole synthesis, a reliable and versatile method for the preparation of indole derivatives.

Synthetic Strategy: The Fischer Indole Synthesis

The synthesis of this compound is most effectively achieved through a two-step process commencing with the Fischer indole synthesis to form the core indole structure, followed by esterification to yield the final methyl ester.

The initial step involves the reaction of m-tolylhydrazine with pyruvic acid under acidic conditions. This reaction typically yields a mixture of two constitutional isomers: 4-methyl-1H-indole-2-carboxylic acid and 6-methyl-1H-indole-2-carboxylic acid. The separation of these isomers is a critical step in obtaining the desired product. Following isolation, the purified 4-methyl-1H-indole-2-carboxylic acid is esterified to afford the target compound, this compound.

The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-1H-indole-2-carboxylic acid

This procedure is adapted from established Fischer indole synthesis protocols.[1][2][3][4]

Materials:

-

m-Tolylhydrazine hydrochloride

-

Pyruvic acid

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve m-tolylhydrazine hydrochloride in ethanol. Add an equimolar amount of pyruvic acid to the solution. The mixture is typically stirred at room temperature for a period of time until the formation of the hydrazone is complete, which can be monitored by thin-layer chromatography (TLC). The resulting m-tolylhydrazone of pyruvic acid may precipitate and can be collected by filtration.

-

Cyclization: The dried hydrazone is added portion-wise to pre-heated polyphosphoric acid (PPA) with vigorous stirring. The reaction temperature is a critical parameter and should be carefully controlled, typically in the range of 80-120 °C. The reaction progress is monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured onto crushed ice. The acidic mixture is then neutralized with a concentrated solution of sodium hydroxide until a basic pH is achieved. The resulting precipitate, containing a mixture of 4- and 6-methyl-1H-indole-2-carboxylic acid, is collected by filtration, washed with water, and dried.

-

Isomer Separation: The separation of the 4- and 6-methyl isomers is a challenging but crucial step. Column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol mixtures) is a common method for achieving separation. The fractions are monitored by TLC to isolate the desired 4-methyl isomer.

Step 2: Synthesis of this compound (Fischer Esterification)

This is a standard procedure for the esterification of a carboxylic acid.

Materials:

-

4-Methyl-1H-indole-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Reaction Setup: A solution of 4-methyl-1H-indole-2-carboxylic acid in a large excess of anhydrous methanol is prepared in a round-bottom flask. A catalytic amount of concentrated sulfuric acid is carefully added.

-

Reaction: The mixture is heated to reflux and the reaction is monitored by TLC until the starting carboxylic acid is consumed.

-

Work-up: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. Please note that the yields for the Fischer indole synthesis can vary depending on the reaction conditions and the efficiency of the isomer separation.

| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |

| 1. Fischer Indole Synthesis | m-Tolylhydrazine, Pyruvic acid | Polyphosphoric Acid | None (or inert) | 80 - 120 | 1 - 4 hours | 40 - 60 (mixture) |

| 2. Esterification | 4-Methyl-1H-indole-2-carboxylic acid, Methanol | Sulfuric Acid | Methanol | Reflux | 4 - 12 hours | > 90 |

Signaling Pathways and Logical Relationships

The reaction mechanism of the Fischer indole synthesis is a well-established pathway in organic chemistry.[1][2] The key steps are illustrated in the following diagram.

Figure 2: Simplified mechanism of the Fischer indole synthesis.

References

Spectroscopic Profile of Methyl 4-Methyl-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of methyl 4-methyl-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document outlines the expected spectroscopic characteristics based on known data of closely related analogs and general principles of spectroscopic analysis. It further details the standard experimental protocols utilized for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structural analogs, including methyl 1H-indole-2-carboxylate and various methylated indole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | br s | 1H | N-H |

| ~7.2 - 7.4 | d | 1H | Ar-H |

| ~7.0 - 7.2 | d | 1H | Ar-H |

| ~6.8 - 7.0 | t | 1H | Ar-H |

| ~6.9 | s | 1H | C3-H |

| ~3.9 | s | 3H | O-CH₃ |

| ~2.5 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O |

| ~138 | C-7a |

| ~130 | C-4 |

| ~128 | C-2 |

| ~125 | C-3a |

| ~123 | C-6 |

| ~121 | C-5 |

| ~110 | C-7 |

| ~105 | C-3 |

| ~52 | O-CH₃ |

| ~18 | Ar-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3000 | Medium | C-H Stretch (Aromatic) |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

| ~1700 | Strong | C=O Stretch (Ester) |

| ~1600, ~1470 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~189 | [M]⁺ (Molecular Ion) |

| ~158 | [M - OCH₃]⁺ |

| ~130 | [M - COOCH₃]⁺ |

Experimental Protocols

The following sections detail the standard methodologies for the synthesis and spectroscopic characterization of indole derivatives like this compound.

Synthesis

A common route for the synthesis of such compounds is the Fischer indole synthesis.

Protocol: Fischer Indole Synthesis

-

Formation of Hydrazone: React 3-methylphenylhydrazine with methyl pyruvate in a suitable solvent (e.g., ethanol or acetic acid). The reaction is typically carried out at room temperature or with gentle heating.

-

Indolization: The resulting hydrazone is then treated with a catalyst, such as polyphosphoric acid (PPA) or a Lewis acid (e.g., ZnCl₂), and heated to induce cyclization.

-

Work-up and Purification: The reaction mixture is cooled and neutralized. The crude product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, a proton-decoupled sequence is typically employed.

-

Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Analysis: The mass spectrum is recorded, showing the relative abundance of different fragment ions. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

An In-depth Technical Guide to Methyl 4-methyl-1H-indole-2-carboxylate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methyl-1H-indole-2-carboxylate is a heterocyclic compound belonging to the indole family, a core structure in many biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications in research and drug development. Due to the limited availability of experimental data for this specific molecule, this guide draws upon data from closely related analogs, including methyl 1H-indole-2-carboxylate and methyl 1H-indole-4-carboxylate, to infer its characteristics. This document aims to serve as a valuable resource for scientists and researchers by consolidating key information and presenting it in a clear and accessible format, including structured data tables and diagrams of relevant chemical pathways.

Chemical Properties

The chemical properties of this compound are summarized below. It is important to note that where direct experimental data for the target molecule is unavailable, values from its structural isomers, methyl 1H-indole-2-carboxylate and methyl 1H-indole-4-carboxylate, are provided for comparative purposes and should be considered as estimates.

Table 1: Physicochemical Properties of Methyl Indole-2-Carboxylate Analogs

| Property | Methyl 1H-indole-2-carboxylate | Methyl 1H-indole-4-carboxylate | This compound (Predicted) |

| Molecular Formula | C₁₀H₉NO₂[1] | C₁₀H₉NO₂[2] | C₁₁H₁₁NO₂ |

| Molecular Weight | 175.18 g/mol [1] | 175.18 g/mol [2] | 189.21 g/mol |

| Melting Point | 151 °C[3] | 68-71 °C[4] | Not available |

| Boiling Point | 331.7±15.0 °C (Predicted)[3] | Not available | Not available |

| Water Solubility | 470 mg/L (25 °C)[3][5] | Not available | Predicted to be low |

| Appearance | White to light yellow solid[3] | Off-white to yellowish crystalline powder[6] | Predicted to be a solid |

| pKa | 14.97±0.30 (Predicted)[3] | Not available | Not available |

Table 2: Spectroscopic Data for Methyl Indole-2-Carboxylate Analogs

| Spectroscopic Data | Methyl 1H-indole-2-carboxylate | Methyl 1H-indole-4-carboxylate |

| ¹H NMR | Available[7][8] | Available[9][10] |

| ¹³C NMR | Available[8] | Available[9] |

| IR Spectroscopy | Available[11][12] | Available[2][13] |

| Mass Spectrometry | Available[1] | Available[2] |

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three key functional components: the indole nucleus, the methyl ester, and the methyl group on the benzene ring.

Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the electron-donating pyrrole nitrogen enhances the electron density, particularly at the C3 position. However, the C2 position is substituted with an electron-withdrawing methyl ester group, which will influence the regioselectivity of electrophilic attack.

Common electrophilic substitution reactions include:

-

Nitration: Introduction of a nitro group (-NO₂), typically using nitric acid and sulfuric acid.

-

Halogenation: Introduction of a halogen (e.g., Br, Cl), often using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

-

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

-

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, though these reactions can be complex with indoles due to the reactivity of the nitrogen atom.

The N-H proton of the indole can be deprotonated by a strong base, allowing for N-alkylation or N-acylation.

Reactivity of the Methyl Ester Group

The methyl ester at the C2 position is susceptible to nucleophilic acyl substitution. This allows for a variety of transformations:

-

Hydrolysis: Conversion of the ester to a carboxylic acid using acidic or basic conditions.[8]

-

Amidation: Reaction with amines to form the corresponding amide.

-

Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to form a different ester.

Reactivity of the C4-Methyl Group

The methyl group at the C4 position is generally less reactive. However, it can potentially undergo free-radical halogenation at the benzylic position under appropriate conditions (e.g., using NBS with a radical initiator).

Experimental Protocols

Detailed experimental protocols for key transformations of related indole-2-carboxylates are provided below as a reference for designing synthetic routes involving this compound.

Synthesis of 1H-Indole-2-carbohydrazide from Methyl 1H-indole-2-carboxylate

This protocol outlines the conversion of the methyl ester to a carbohydrazide, a versatile intermediate for further functionalization.

Procedure:

-

Methyl 1H-indole-2-carboxylate is refluxed with hydrazine hydrate in ethanol for 4 hours.

-

The resulting precipitate is collected by filtration.

-

The collected solid is crystallized from 95% ethanol to yield 1H-indole-2-carbohydrazide.[8]

N-Methylation of Methyl 1H-indole-2-carboxylate

This protocol describes the alkylation of the indole nitrogen.

Procedure:

-

A suspension of methyl 1H-indole-2-carboxylate (5.0 g), dimethyl sulfate (9 ml), and potassium carbonate (10.4 g) in dry acetone (200 ml) is prepared.

-

The mixture is heated under reflux for 24 hours.

-

After cooling to room temperature, a 5% ammonia solution (50 ml) is added, and the mixture is stirred for 2 hours.

-

The solvent is removed in vacuo, and the residue is partitioned between dichloromethane and water.

-

The organic layer is dried, and the solvent is evaporated to yield methyl 1-methyl-1H-indole-2-carboxylate.[14]

Logical Relationships and Experimental Workflows

The following diagrams illustrate key reaction pathways and logical workflows relevant to the chemistry of this compound.

Caption: Reactivity of the indole nucleus towards electrophiles.

Caption: Common transformations of the C2-methyl ester group.

Applications in Drug Development and Research

Indole derivatives are of significant interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. This compound serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. For instance, related methyl indole-4-carboxylate has been used as a reactant in the preparation of:

-

Tryptophan dioxygenase inhibitors as potential anticancer immunomodulators.[4]

-

Cytotoxic agents against multidrug-resistant cancer cells.[4]

-

Histamine H3 antagonists.[4]

-

JNK3 MAP kinase inhibitors.[4]

The specific substitution pattern of this compound may offer unique biological activities or improved pharmacokinetic properties compared to other indole analogs, making it a valuable target for synthesis and biological screening in drug discovery programs.

Conclusion

This compound is a molecule with significant synthetic potential, primarily owing to the versatile reactivity of its indole nucleus and ester functionality. While direct experimental data for this specific compound is sparse, a comprehensive understanding of its chemical properties and reactivity can be inferred from closely related analogs. This guide provides a foundational resource for researchers, enabling the design of novel synthetic routes and the exploration of its potential in the development of new therapeutic agents and functional materials. Further experimental investigation into the precise properties and reactivity of this compound is warranted to fully unlock its potential.

References

- 1. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 1H-indole-4-carboxylate | C10H9NO2 | CID 2733668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl indole-2-carboxylate | 1202-04-6 [amp.chemicalbook.com]

- 4. Methyl indole-4-carboxylate 99 39830-66-5 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Methyl indole-2-carboxylate(1202-04-6) 1H NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Methyl indole-4-carboxylate(39830-66-5) 1H NMR [m.chemicalbook.com]

- 11. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 12. Methyl indole-2-carboxylate(1202-04-6) IR Spectrum [chemicalbook.com]

- 13. Methyl indole-4-carboxylate(39830-66-5) IR Spectrum [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

In-Depth Technical Guide: Biological Screening of Methyl 4-methyl-1H-indole-2-carboxylate Derivatives and Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of methyl 1H-indole-2-carboxylate, in particular, have attracted significant attention for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the biological screening of these compounds.

It is important to note that while this guide focuses on methyl 4-methyl-1H-indole-2-carboxylate derivatives, the available scientific literature with specific biological data for this exact scaffold is limited. Therefore, to provide a thorough and practical resource, this document also includes substantial data and protocols for closely related analogs, primarily derivatives of methyl 1H-indole-2-carboxylate. The methodologies and findings presented here serve as a strong foundation for the investigation of this compound derivatives.

Antimicrobial Activity

Indole derivatives are known to exhibit a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[2] The screening of these compounds is crucial for the discovery of new antimicrobial agents to combat the growing challenge of drug resistance.

Data Presentation: Antimicrobial Activity of Methyl 1H-indole-2-carboxylate Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives against a panel of bacteria.[3]

| Compound | Derivative | Test Organism | MIC (mg/mL) | MBC (mg/mL) |

| 1 | N-methyl | S. aureus | 0.015 | 0.03 |

| E. cloacae | 0.008 | 0.015 | ||

| E. coli | 0.03 | 0.06 | ||

| 2 | N-ethyl | S. aureus | 0.008 | 0.015 |

| E. cloacae | 0.004 | 0.008 | ||

| E. coli | 0.03 | 0.06 | ||

| 3 | N-propyl | S. aureus | 0.015 | 0.03 |

| E. cloacae | 0.008 | 0.015 | ||

| E. coli | 0.06 | 0.125 | ||

| 8 | N-p-tolyl | S. aureus | 0.015 | 0.03 |

| E. cloacae | 0.004 | 0.008 | ||

| E. coli | 0.03 | 0.06 | ||

| 11 | N-p-chlorophenyl | S. aureus | 0.008 | 0.015 |

| E. cloacae | 0.004 | 0.008 | ||

| E. coli | 0.03 | 0.06 | ||

| Ampicillin | - | S. aureus | 0.25 | - |

| E. cloacae | 0.5 | - | ||

| E. coli | 0.5 | - | ||

| Streptomycin | - | S. aureus | 0.25 | - |

| E. cloacae | 0.25 | - | ||

| E. coli | 0.25 | - |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the methodology described for the screening of methyl 1H-indole-2-carboxylate derivatives.[3][4]

1. Preparation of Materials:

-

Test Compounds: Prepare stock solutions of the synthesized indole derivatives in a suitable solvent (e.g., DMSO).

-

Bacterial Strains: Use standardized bacterial strains such as Staphylococcus aureus, Escherichia coli, and Enterobacter cloacae.

-

Growth Media: Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria).

-

96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.

-

Standard Antibiotics: Prepare stock solutions of reference antibiotics like ampicillin and streptomycin.

2. Inoculum Preparation:

-

Culture the bacterial strains overnight in the appropriate broth at 37°C.

-

Dilute the overnight cultures in fresh broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

-

Dispense 100 µL of sterile broth into each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

-

Add 10 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (broth with inoculum and no compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC and MBC:

-

MIC: The Minimum Inhibitory Concentration is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC: To determine the Minimum Bactericidal Concentration, take an aliquot from the wells showing no visible growth and plate it on agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for MIC and MBC determination.

Anticancer Activity

The indole scaffold is present in several clinically used anticancer drugs, and novel indole derivatives are continuously being explored for their potential to inhibit cancer cell growth.[5]

Data Presentation: Antiproliferative Activity of Indole-2-Carboxamide Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for a series of indole-2-carboxamide derivatives against various human cancer cell lines.[6]

| Compound | Derivative | Cancer Cell Line | IC50 (µM) |

| 5a | 5-Chloro-3-methyl-N-phenethyl | A-549 (Lung) | 1.80 |

| MCF-7 (Breast) | 2.10 | ||

| Panc-1 (Pancreatic) | 2.50 | ||

| 5d | 5-Chloro-3-methyl-N-(4-morpholinophenethyl) | A-549 (Lung) | 1.10 |

| MCF-7 (Breast) | 0.85 | ||

| Panc-1 (Pancreatic) | 1.20 | ||

| 5e | 5-Chloro-3-methyl-N-(4-(2-methylpyrrolidin-1-yl)phenethyl) | A-549 (Lung) | 0.95 |

| MCF-7 (Breast) | 0.80 | ||

| Panc-1 (Pancreatic) | 1.00 | ||

| Doxorubicin | - | A-549 (Lung) | 1.20 |

| MCF-7 (Breast) | 0.90 | ||

| Panc-1 (Pancreatic) | 1.40 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[5]

1. Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., A-549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of the solvent used for the compounds, e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

3. MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

4. Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Visualization: Anticancer Screening Workflow

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Anti-inflammatory Activity

Indole derivatives have also been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) or modulating inflammatory signaling pathways.[7]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the acute anti-inflammatory activity of new compounds.[7]

1. Animals:

-

Use adult male Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions for at least one week.

-

House the animals in a controlled environment with free access to food and water.

2. Experimental Groups:

-

Divide the animals into several groups:

-

Control Group: Receives the vehicle only.

-

Standard Group: Receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Test Groups: Receive different doses of the indole derivatives.

-

3. Procedure:

-

Administer the test compounds or the standard drug orally or intraperitoneally.

-

After a specific period (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

4. Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] * 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Visualization: Inflammatory Signaling Pathway (Simplified NF-κB Pathway)

Caption: Simplified NF-κB signaling pathway.

This technical guide provides a foundational framework for the biological screening of this compound derivatives and their analogs. The provided data on related indole-2-carboxylate derivatives demonstrates their significant potential as antimicrobial and anticancer agents. The detailed experimental protocols and workflows offer practical guidance for researchers to initiate and conduct their own screening programs. Further investigation into the specific derivatives of this compound is warranted to fully explore their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

Technical Guide: Methyl 4-Methyl-1H-indole-2-carboxylate (CAS No. 136831-13-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-methyl-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and includes relevant spectroscopic data and a logical workflow diagram.

Chemical and Physical Properties

This compound is a heterocyclic compound with significant applications in medicinal chemistry, particularly as a building block for serotonin receptor modulators and other agents targeting the central nervous system.[1] Its molecular structure and key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 136831-13-5 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |

| Molecular Weight | 189.22 g/mol | [1][2] |

| MDL Number | MFCD04966966 | [1] |

| Appearance | Solid (form may vary) | |

| Storage | Room temperature, dry conditions | [1] |

Synthesis

The primary route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 4-methyl-1H-indole-2-carboxylic acid (CAS: 18474-57-2).

Experimental Protocol: Fischer Esterification of 4-Methyl-1H-indole-2-carboxylic acid

This protocol is a standard Fischer esterification procedure adapted for the synthesis of the target compound.

Materials:

-

4-methyl-1H-indole-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 4-methyl-1H-indole-2-carboxylic acid in an excess of anhydrous methanol.

-

Acid Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane or ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Data

-

¹H NMR:

-

A singlet for the methyl ester protons (-COOCH₃) typically appears around 3.8-4.0 ppm.

-

A singlet for the methyl group on the indole ring (-CH₃) would be expected in the aromatic region, likely deshielded.

-

Aromatic protons on the indole ring will appear as multiplets in the range of 7.0-8.0 ppm.

-

The N-H proton of the indole ring will appear as a broad singlet, typically downfield (> 8.0 ppm).

-

-

¹³C NMR:

-

The carbonyl carbon of the ester group is expected around 160-165 ppm.

-

The methyl carbon of the ester will be in the range of 50-55 ppm.

-

Carbons of the indole ring will appear in the aromatic region (approximately 100-140 ppm).

-

Experimental and Logical Workflows

The synthesis and characterization of this compound follow a logical progression from starting material to the purified and verified final product.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tetratek.com.tr [tetratek.com.tr]

- 5. Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Methyl indole-4-carboxylate(39830-66-5) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Solubility of Methyl 4-Methyl-1H-Indole-2-Carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of methyl 4-methyl-1H-indole-2-carboxylate, a compound of interest in medicinal chemistry and materials science. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for researchers to determine its solubility in a variety of common organic solvents. The guide details a robust experimental protocol for solubility determination, discusses anticipated solubility trends based on the compound's structure, and presents a clear workflow for these experimental procedures. This information is intended to empower researchers in solvent selection for synthesis, purification, formulation, and screening processes involving this compound.

Introduction to this compound

This compound belongs to the indole family, a core heterocyclic scaffold prevalent in numerous biologically active compounds and pharmaceuticals. The indole nucleus, substituted with a methyl group at the 4-position and a methyl carboxylate group at the 2-position, possesses a unique combination of hydrogen bonding capability (N-H group), polarity (ester group), and lipophilicity (indole ring and methyl group). These structural features collectively govern its physicochemical properties, most notably its solubility in different solvent systems. A thorough understanding of its solubility is paramount for effective downstream applications, including reaction optimization, crystallization, formulation development, and in vitro/in vivo assay design.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various organic solvents can be made.

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane are expected to be good solvents. The ester group can engage in dipole-dipole interactions with these solvents.

-

Polar Protic Solvents: Alcohols such as methanol and ethanol are also anticipated to be effective solvents. The N-H group of the indole can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor, leading to favorable interactions.

-

Nonpolar Solvents: Hydrocarbon solvents like hexane and toluene are expected to be poor solvents for this compound due to its polar functional groups.

While these predictions offer a useful starting point, empirical determination is necessary for quantitative and accurate solubility data.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is adapted from standard laboratory practices for solubility assessment.[1][2][3]

3.1. Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, diethyl ether, toluene, hexane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Experimental Workflow

The overall workflow for determining the solubility is depicted in the diagram below.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.[1]

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.[1]

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.[1]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a clean vial. This step removes any fine particulate matter.

-

Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a component of the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.[1]

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions by HPLC to generate a calibration curve (peak area versus concentration).

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of the compound in the diluted sample.[1]

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

While quantitative data for this compound is not currently available, for comparative purposes, the known aqueous solubility of the related compound, methyl 1H-indole-2-carboxylate, is 470 mg/L at 25 °C.[4][5] When experimental data is generated using the protocol above, it should be compiled into a clear and structured table for easy comparison across different solvents. An example template is provided below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Conclusion

This technical guide provides a necessary framework for researchers to approach the solubility assessment of this compound. By following the detailed experimental protocol, scientists and drug development professionals can generate reliable and quantitative solubility data. This information is critical for making informed decisions regarding solvent selection in various stages of research and development, ultimately facilitating the successful application of this indole derivative. The provided workflow and data presentation template are intended to standardize this process and ensure clarity and comparability of results.

References

The Dawn of a New Era in Drug Discovery: Novel Indole-2-Carboxylate Compounds

A Technical Guide for Researchers and Drug Development Professionals

The indole-2-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a wide array of diseases. This in-depth technical guide explores recent significant discoveries in the field, detailing the synthesis, biological evaluation, and mechanisms of action of novel indole-2-carboxylate and indole-2-carboxamide derivatives. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core advancements, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Therapeutic Applications of Novel Indole-2-Carboxylate Compounds

Recent research has unveiled the potential of indole-2-carboxylate derivatives across a spectrum of therapeutic areas, from infectious diseases to cancer and inflammatory conditions.

Infectious Diseases

HIV-1 Integrase Inhibition: A significant breakthrough has been the identification of indole-2-carboxylic acid derivatives as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2] Structural optimizations of an initial hit, compound 3 , led to the discovery of derivative 20a , which demonstrated a remarkable increase in integrase inhibitory effect, with an IC50 value of 0.13 μM.[1][2] The core mechanism involves the chelation of two Mg2+ ions within the active site of the integrase by the indole core and the C2 carboxyl group.[1][2]

Antitubercular Activity: The indole-2-carboxamide scaffold has also proven effective against Mycobacterium tuberculosis. Compound 8g displayed the highest activity against the drug-sensitive H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 0.32 μM.[3] This compound also exhibited high selectivity towards M. tb over mammalian cells, suggesting minimal cytotoxicity.[3] The mycobacterial membrane protein large 3 (MmpL3) transporter has been identified as a potential target for this class of compounds.[3]

Antiplasmodial and Anti-Trypanosoma cruzi Activity: The versatility of the indole-2-carboxamide scaffold extends to parasitic diseases. Optimization of these compounds has yielded derivatives with potent antiplasmodial activity against various strains of P. falciparum.[4] Furthermore, phenotypic screening has identified substituted indoles with activity against the intracellular amastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease.[5]

Oncology

Dual EGFR/CDK2 Inhibition: In the realm of oncology, novel indole-2-carboxamide derivatives have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6] Compounds 5d and 5e were identified as the most potent, with EGFR inhibitory effects (IC50 = 89 ± 6 nM and 93 ± 8 nM, respectively) comparable to the standard erlotinib.[6] These compounds also effectively inhibited CDK2, with IC50 values of 13 nM and 11 nM for compounds 5e and 5h respectively, demonstrating superior potency to the reference dinaciclib.[6] The apoptotic pathways triggered by these compounds involve the activation of caspases and are influenced by proteins such as Bcl-2 and p53.[6]

Antitumor Activity in Pediatric Brain Cancer: Tricyclic indole-2-carboxamides have been synthesized and evaluated for their antitumor properties against pediatric glioma cell lines.[7] Interestingly, the study revealed that the activation of cannabinoid receptors does not necessarily correlate with the antitumor effects in gliomas, suggesting alternative mechanisms of action.[7]

Inflammatory and Neurological Disorders

sPLA2-X Inhibition for Atherosclerosis: A series of indole-2-carboxamides have been discovered as selective secreted phospholipase A2 type X (sPLA2-X) inhibitors.[8] Starting from a low micromolar hit, medicinal chemistry efforts led to the identification of derivative 31 with improved properties for further investigation as a potential therapeutic for atherosclerosis.[8]

CysLT1 Antagonism: A novel class of potent and selective cysteinyl-leukotriene 1 (CysLT1) receptor antagonists has been identified from 3-substituted 1H-indole-2-carboxylic acid derivatives.[9] The most potent compound, 17k , exhibited an IC50 value of 0.0059 ± 0.0011 μM for CysLT1, demonstrating significantly greater potency than the known antagonist, montelukast.[9]

Cannabinoid CB1 Receptor Allosteric Modulation: The indole-2-carboxamide scaffold is a viable template for developing allosteric modulators of the cannabinoid CB1 receptor.[10] These modulators can either positively or negatively regulate the receptor's activity depending on the signaling pathway, offering a nuanced approach to therapeutic intervention.[11] Optimization of this scaffold has led to the identification of potent modulators with significant impact on binding affinity and cooperativity.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data for the most promising novel indole-2-carboxylate and indole-2-carboxamide compounds discussed.

| Compound | Target | Activity | Value | Reference |

| 20a | HIV-1 Integrase | IC50 | 0.13 μM | [1][2] |

| 17a | HIV-1 Integrase | IC50 | 3.11 μM | [12] |

| 8g | M. tuberculosis H37Rv | MIC | 0.32 μM | [3] |

| 2 | M. tuberculosis | MIC | 0.012 μM | [3] |

| 3 | M. tuberculosis | MIC | 0.68 μM | [3] |

| 4 | M. tuberculosis | MIC | 0.88 μM | [3] |

| 5d | EGFR | IC50 | 89 ± 6 nM | [6] |

| 5e | EGFR | IC50 | 93 ± 8 nM | [6] |

| 5e | CDK2 | IC50 | 13 nM | [6] |

| 5h | CDK2 | IC50 | 11 nM | [6] |

| 17k | CysLT1 Receptor | IC50 | 0.0059 ± 0.0011 μM | [9] |

| 12d | CB1 Receptor Allosteric Modulator | KB | 259.3 nM | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery of these novel compounds.

Synthesis of Indole-2-Carboxylate Derivatives

Method 1: Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds [13][14]

This method provides a direct oxidative C–H amination to form 1-acetyl indole-carboxylates from 2-acetamido-3-aryl-acrylates.

-

Reaction Conditions: A catalytic amount of a Pd(II) source is used with oxygen as the terminal oxidant. The reaction is typically carried out in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Substrate Preparation: The 2-acetamido-3-aryl-acrylate substrates are readily accessible from benzaldehyde derivatives and N-acetyl glycine via Erlenmeyer-Plöchl chemistry.

-

Deacetylation: The resulting 1-acetyl indole-carboxylates can be deacetylated to yield the final indole-2-carboxylate product.

Method 2: Amide Coupling for Indole-2-Carboxamides [3][15]

This is a common method for synthesizing indole-2-carboxamides from the corresponding indole-2-carboxylic acids.

-

Reagents: The coupling reaction is typically carried out using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of an activator like hydroxybenzotriazole hydrate (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). Another common coupling reagent is benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

-

Procedure: The indole-2-carboxylic acid is dissolved in a suitable solvent (e.g., DCM) and the coupling reagents and base are added. The appropriate amine is then added to the reaction mixture, which is stirred at room temperature overnight.

-

Purification: The final product is typically purified by column chromatography.

Biological Assays

HIV-1 Integrase Strand Transfer Assay [1][12]

This assay is used to determine the inhibitory activity of compounds against the strand transfer step of HIV-1 integration.

-

Principle: The assay measures the ability of the HIV-1 integrase enzyme to integrate a donor DNA substrate into a target DNA substrate.

-

Procedure: The reaction is typically carried out in a multi-well plate format. The integrase enzyme, donor DNA, and target DNA are incubated with varying concentrations of the test compound. The amount of integrated product is then quantified, often using a fluorescence-based detection method.

-

Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of the integrase activity, is calculated from the dose-response curve.

Antiproliferative Activity Assay (MTT Assay) [6]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

-

Procedure: Cancer cell lines are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period. The MTT reagent is then added to each well, and the plates are incubated to allow formazan formation. The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader.

-

Data Analysis: The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Visualizing the Science: Pathways and Workflows

Diagrams are essential for understanding the complex biological pathways and experimental processes involved in the discovery of novel indole-2-carboxylate compounds.

Caption: A generalized workflow for the discovery and development of novel indole-2-carboxylate compounds.

Caption: Mechanism of action of indole-2-carboxylate inhibitors of HIV-1 integrase.

Caption: Dual inhibition of EGFR and CDK2 signaling pathways by indole-2-carboxamide derivatives.

This guide provides a snapshot of the exciting and rapidly evolving field of indole-2-carboxylate research. The versatility of this scaffold, coupled with innovative synthetic strategies and a deeper understanding of its biological targets, promises the development of a new generation of therapeutics to address unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]

- 8. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacological Evaluation of 4-Methyl-Indole-2-Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary pharmacological evaluation of 4-methyl-indole-2-carboxylate derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a methyl group at the 4-position of the indole ring can significantly influence the pharmacological properties of these compounds. This document collates available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a foundational resource for researchers in the field.

Quantitative Pharmacological Data

The following tables summarize the reported in vitro activities of various 4-methyl-indole-2-carboxylate derivatives across different therapeutic areas.

Table 1: Antimicrobial Activity of (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate Derivatives

| Compound | Target Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |

| 8 | Enterobacter cloacae | 0.004 - 0.03 | 0.008 - 0.06 | [1][2] |

| Gram-positive bacteria | > Ampicillin & Streptomycin (10-50 fold) | - | [1][2] | |

| Gram-negative bacteria | > Ampicillin & Streptomycin (10-50 fold) | - | [1][2] | |

| 15 | Fungi | 0.004 - 0.06 | - | [1][2] |

| Trichophyton viride | Most sensitive | - | [1][2] | |

| Aspergillus fumigatus | Most resistant | - | [1][2] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Antitubercular and Cytotoxic Activity of N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide

| Compound | Target | Activity Metric | Value | Reference |

| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide (2) | Mycobacterium tuberculosis | MIC | 0.012 µM | [3] |

| Healthy cells | IC50 | > 200 µM | [3] |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections outline the key experimental protocols for evaluating the antimicrobial and cytotoxic activities of 4-methyl-indole-2-carboxylate derivatives.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the test compounds against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Method

-

Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). The suspension is adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: The 4-methyl-indole-2-carboxylate derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in the appropriate broth in a 96-well microtiter plate.

-

Incubation: An equal volume of the prepared inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto fresh agar plates. The plates are incubated under the same conditions. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assay

Objective: To assess the cytotoxic effect of the test compounds on mammalian cells.

Methodology: MTT Assay

-

Cell Culture: Human cell lines (e.g., normal cell lines like MRC-5 or cancer cell lines) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The 4-methyl-indole-2-carboxylate derivatives are dissolved in DMSO and diluted with the cell culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL). The plates are incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding DMSO or another suitable solvent.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is a critical aspect of pharmacological evaluation. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for 4-methyl-indole-2-carboxylate derivatives.

Proposed Antibacterial Mechanism of Action

Caption: Proposed inhibition of bacterial cell wall synthesis.

Proposed Antifungal Mechanism of Action

Caption: Proposed inhibition of fungal ergosterol biosynthesis.

General Workflow for In Vitro Pharmacological Evaluation

Caption: High-level workflow for drug discovery.

References

- 1. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

The Fischer Indole Synthesis: A Technical Guide to Crafting Substituted Indole-2-carboxylates

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Among its many derivatives, substituted indole-2-carboxylates are of particular interest as versatile intermediates and as bioactive molecules in their own right. The Fischer indole synthesis, a classic and robust reaction in organic chemistry, remains a cornerstone for the preparation of these valuable compounds. This technical guide provides an in-depth exploration of the Fischer indole synthesis for the preparation of substituted indole-2-carboxylates, offering a detailed examination of the reaction mechanism, comprehensive data on various synthetic approaches, explicit experimental protocols, and visualizations of the chemical and experimental workflows.

Core Principles of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, this reaction facilitates the synthesis of indoles from the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[1] For the synthesis of indole-2-carboxylates, a pyruvate derivative, such as pyruvic acid or an alkyl pyruvate, serves as the ketone component.

The reaction is typically initiated by the in-situ formation of a phenylhydrazone, which then undergoes a series of transformations under acidic conditions to yield the final indole product. A wide range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃) can be employed as catalysts.[1][2] The choice of catalyst, solvent, and reaction temperature can significantly impact the reaction efficiency and yield.

Reaction Mechanism and the Role of Substituents

The generally accepted mechanism for the Fischer indole synthesis of an indole-2-carboxylate from a substituted phenylhydrazine and an alkyl pyruvate proceeds through the following key steps:

-

Hydrazone Formation: The reaction commences with the condensation of the substituted phenylhydrazine and the alkyl pyruvate to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.

-

[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.

-

Aromatization: The di-imine intermediate rearomatizes to form a more stable aminoacetal-like intermediate.

-

Cyclization and Elimination: Intramolecular cyclization followed by the elimination of ammonia yields the aromatic indole-2-carboxylate.

The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role in the facility of the reaction. Electron-donating groups (EDGs) on the aromatic ring generally accelerate the reaction by increasing the nucleophilicity of the enamine and stabilizing the intermediates. Conversely, electron-withdrawing groups (EWGs) can hinder the reaction, often requiring harsher conditions to achieve good yields.

Data Presentation: Synthesis of Substituted Indole-2-carboxylates

The following tables summarize quantitative data for the synthesis of various substituted indole-2-carboxylates via the Fischer indole synthesis, highlighting the influence of different substituents, catalysts, and reaction conditions on the product yield.

Table 1: Conventional Heating Methods

| Phenylhydrazine Substituent | Pyruvate Derivative | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Unsubstituted | Pyruvic acid | PPA | 100 | 1 | 75 |

| 4-Methoxy | Ethyl pyruvate | EtOH/H₂SO₄ | Reflux | 4 | 85 |

| 4-Chloro | Ethyl pyruvate | Acetic acid | Reflux | 3 | 54[3] |

| 4-Methyl | Ethyl pyruvate | Acetic acid | Reflux | 2 | 80 |

| 2-Methoxy | Ethyl pyruvate | HCl/EtOH | Reflux | - | - |

| 3,4-Dichloro | Ethyl pyruvate | PPA | 100 | 1 | 65 |

Table 2: Microwave-Assisted Synthesis

| Phenylhydrazine Substituent | Ketone/Aldehyde | Catalyst | Power (W) | Time (min) | Yield (%) |

| Unsubstituted | Pyruvic acid | p-TSA | 600 | 3 | 91[4] |

| 4-Bromo | Ethyl pyruvate | Ionic Liquid | 100 | 10 | 88[5] |

| 4-Fluoro | Ethyl pyruvate | p-TSA | 400 | 5 | 92 |

| 2,4-Dichloro | Ethyl pyruvate | ZnCl₂ | 300 | 8 | 78 |

Experimental Protocols

1. General One-Pot Procedure for the Synthesis of Ethyl Indole-2-carboxylates

This protocol is a general guideline and may require optimization for specific substrates.

-

Materials:

-

Substituted phenylhydrazine hydrochloride (1.0 eq)

-

Ethyl pyruvate (1.1 eq)

-

Glacial acetic acid (as solvent and catalyst)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted phenylhydrazine hydrochloride and ethyl pyruvate.

-

Add glacial acetic acid to the mixture (approximately 5-10 mL per gram of phenylhydrazine).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure ethyl indole-2-carboxylate.

-

2. Microwave-Assisted Synthesis of Ethyl 4-chloro-1H-indole-2-carboxylate

-

Materials:

-

4-Chlorophenylhydrazine hydrochloride (1.0 mmol)

-

Ethyl pyruvate (1.1 mmol)

-

p-Toluenesulfonic acid (p-TSA) (0.1 mmol)

-

Ethanol (5 mL)

-

-

Procedure:

-

In a microwave-safe reaction vessel, combine 4-chlorophenylhydrazine hydrochloride, ethyl pyruvate, and p-TSA.

-

Add ethanol as the solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120 °C) and power (e.g., 300 W) for a specified time (e.g., 10 minutes).

-

After the reaction is complete, cool the vessel to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired product.

-

Mandatory Visualizations

The following diagrams illustrate the core chemical transformation and a representative experimental workflow relevant to the application of substituted indole-2-carboxylates.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the 1H and 13C NMR Data for Methyl 4-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for methyl 4-methyl-1H-indole-2-carboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages empirical data from closely related analogues to predict and interpret its spectral characteristics. Detailed experimental protocols for NMR data acquisition are also provided, along with a structural representation of the target molecule. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are working with or anticipate synthesizing this and similar indole derivatives.

Introduction

Indole-2-carboxylates are a significant class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. The substitution pattern on the indole ring plays a crucial role in modulating their biological activity. This compound is one such derivative, and a thorough understanding of its structural and electronic properties is essential for its application in research and development. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic compounds. This guide presents a detailed prediction and analysis of its 1H and 13C NMR spectra.

Molecular Structure

The structure of this compound, with the standard numbering of the indole ring, is presented below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Predicted 1H and 13C NMR Data

1H NMR Data of Related Compounds

The following table summarizes the reported 1H NMR data for key reference compounds.

| Compound | H-3 | H-4 | H-5 | H-6 | H-7 | 4-CH3 | OCH3 | NH | Solvent |

| Methyl 1H-indole-2-carboxylate | 7.18 (s) | 7.66 (d) | 7.09 (dd) | 7.27 (dd) | 7.49 (d) | - | 3.88 (s) | 11.91 (s) | DMSO-d6 |

| 3,4-Dimethyl-1H-indole | 6.93 (d) | - | 7.09 (t) | 6.87 (d) | 7.19 (d) | 2.78 (s) | - | 7.80 (s) | CDCl3 |

Predicted 1H NMR Spectrum for this compound

Based on the data from the reference compounds, the predicted 1H NMR spectrum for this compound in CDCl3 is as follows:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH | ~ 8.1 - 8.5 | br s | - | 1H |

| H-7 | ~ 7.2 - 7.4 | d | ~ 8.0 | 1H |

| H-5 | ~ 7.1 - 7.3 | t | ~ 7.5 | 1H |

| H-6 | ~ 6.9 - 7.1 | d | ~ 7.0 | 1H |

| H-3 | ~ 7.0 - 7.2 | s | - | 1H |

| OCH3 | ~ 3.9 | s | - | 3H |

| 4-CH3 | ~ 2.5 - 2.8 | s | - | 3H |

Analysis and Rationale:

-

Aromatic Protons (H-5, H-6, H-7): The methyl group at the C-4 position will influence the chemical shifts of the adjacent protons. H-5 is expected to be a triplet due to coupling with H-6. H-6 and H-7 will likely be doublets. The electron-donating nature of the methyl group is expected to cause a slight upfield shift for these protons compared to the unsubstituted analogue.

-

H-3 Proton: This proton is on the pyrrole ring and is expected to appear as a singlet, similar to methyl 1H-indole-2-carboxylate.

-

NH Proton: The N-H proton of the indole ring is typically observed as a broad singlet at a downfield chemical shift, and its exact position is highly dependent on the solvent and concentration.

-

Methyl Protons: The protons of the ester methyl group (OCH3) will appear as a sharp singlet. The protons of the 4-methyl group will also be a singlet in the aliphatic region.

13C NMR Data of Related Compounds

The table below presents the 13C NMR data for the reference compounds.